molecular formula C20H25F3N4O5 B10835554 (S)-N8-Hydroxy-2-((R)-5-oxopyrrolidine-2-carboxamido)-N1-(3-(trifluoromethyl)phenyl)octanediamide

(S)-N8-Hydroxy-2-((R)-5-oxopyrrolidine-2-carboxamido)-N1-(3-(trifluoromethyl)phenyl)octanediamide

Cat. No.: B10835554
M. Wt: 458.4 g/mol
InChI Key: XVGBJXUAVWXLJX-LSDHHAIUSA-N
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Description

PMID29671355-Compound-44: is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant potential in preclinical studies due to its high potency and oral bioavailability .

Preparation Methods

The synthesis of PMID29671355-Compound-44 involves a series of complex organic reactions. The preparation method typically includes the formation of the bicyclic macrocyclic structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity . Industrial production methods for this compound are still under development, focusing on optimizing the synthetic route to make it more cost-effective and scalable.

Chemical Reactions Analysis

PMID29671355-Compound-44 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

PMID29671355-Compound-44 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of bicyclic macrocyclic peptides in various chemical reactions.

    Biology: It serves as a tool to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular diseases.

    Medicine: The compound is being explored as a potential therapeutic agent for lowering low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia.

Mechanism of Action

The mechanism of action of PMID29671355-Compound-44 involves the inhibition of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR). By inhibiting PCSK9, the compound increases the number of LDLR on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream. This mechanism involves several molecular targets and pathways, including the interaction with the catalytic domain of PCSK9 and the modulation of LDLR recycling .

Comparison with Similar Compounds

PMID29671355-Compound-44 is unique compared to other similar compounds due to its high potency and oral bioavailability. Similar compounds include:

  • PMID29671355-Compound-13
  • PMID29671355-Compound-21
  • PMID29671355-Compound-23
  • PMID29671355-Compound-25
  • PMID29671355-Compound-31
  • PMID29671355-Compound-36
  • PMID29671355-Compound-37
  • PMID29671355-Compound-43
  • PMID29671355-Compound-56
  • PMID29671355-Compound-61

These compounds share similar structural features but differ in their potency, bioavailability, and specific applications.

Properties

Molecular Formula

C20H25F3N4O5

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-N'-hydroxy-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]-N-[3-(trifluoromethyl)phenyl]octanediamide

InChI

InChI=1S/C20H25F3N4O5/c21-20(22,23)12-5-4-6-13(11-12)24-18(30)14(7-2-1-3-8-17(29)27-32)26-19(31)15-9-10-16(28)25-15/h4-6,11,14-15,32H,1-3,7-10H2,(H,24,30)(H,25,28)(H,26,31)(H,27,29)/t14-,15+/m0/s1

InChI Key

XVGBJXUAVWXLJX-LSDHHAIUSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N[C@@H](CCCCCC(=O)NO)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCCCCC(=O)NO)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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